

A Comparative Analysis of the Thermodynamic Stability of Ethylcyclopropane and Methylcyclobutane

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Compound of Interest

Compound Name: Ethylcyclopropane

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An objective evaluation of the relative thermodynamic stabilities of **ethylcyclopropane** and methylcyclobutane, supported by experimental heats of combustion data. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

The stability of cyclic organic compounds is a critical factor in their reactivity and potential applications. While qualitative assessments based on ring strain often suggest that cyclobutane derivatives should be more stable than their cyclopropane counterparts, experimental thermodynamic data provides a more definitive comparison. This guide presents a comparative analysis of the stability of two constitutional isomers, **ethylcyclopropane** and methylcyclobutane, based on their experimentally determined heats of combustion.

Quantitative Thermodynamic Data

The relative stability of isomers can be determined by comparing their standard enthalpies of combustion (ΔH°_c). The isomer with the lower heat of combustion is thermodynamically more stable, as it possesses a lower internal energy. The experimental heats of combustion for **ethylcyclopropane** and methylcyclobutane are summarized in the table below.

Compound	Molecular Formula	Structure	Standard Enthalpy of Combustion (ΔH°_c) (kJ/mol)	Standard Enthalpy of Combustion (ΔH°_c) (kcal/mol)	Relative Stability
Ethylcyclopropane	C ₅ H ₁₀		-3352[1][2]	-801.2[1][2]	More Stable
Methylcyclobutane	C ₅ H ₁₀		-3384[1][2]	-808.8[1][2]	Less Stable

The experimental data indicates that **ethylcyclopropane** has a lower heat of combustion than methylcyclobutane, signifying that **ethylcyclopropane** is the more stable isomer.[1][2] The difference in their heats of combustion is 32 kJ/mol (7.6 kcal/mol).

Discussion of Stability and Ring Strain

The stability of cycloalkanes is inversely related to their ring strain, which is a combination of angle strain, torsional (eclipsing) strain, and steric (transannular) strain.

- **Angle Strain:** This arises from the deviation of bond angles from the ideal tetrahedral angle of 109.5° for sp³-hybridized carbons. Cyclopropane has significant angle strain with C-C-C bond angles of 60°. Cyclobutane is also strained with bond angles of approximately 90°, but to a lesser extent than cyclopropane.
- **Torsional Strain:** This results from the eclipsing of C-H bonds on adjacent carbon atoms. In planar cyclopropane, all C-H bonds are eclipsed. Cyclobutane adopts a puckered conformation to partially alleviate torsional strain.

While the cyclopropane ring in **ethylcyclopropane** has higher intrinsic ring strain than the cyclobutane ring in methylcyclobutane, the overall stability of the molecule is influenced by the substituent. The experimental data suggests that the combination of factors in **ethylcyclopropane** results in a lower overall energy state compared to methylcyclobutane.

Experimental Protocol: Oxygen Bomb Calorimetry

The determination of the standard enthalpy of combustion for liquid organic compounds such as **ethylcyclopropane** and methylcyclobutane is typically performed using an adiabatic oxygen bomb calorimeter.^[3]

Objective: To measure the heat released during the complete combustion of a known mass of the sample under constant volume conditions.

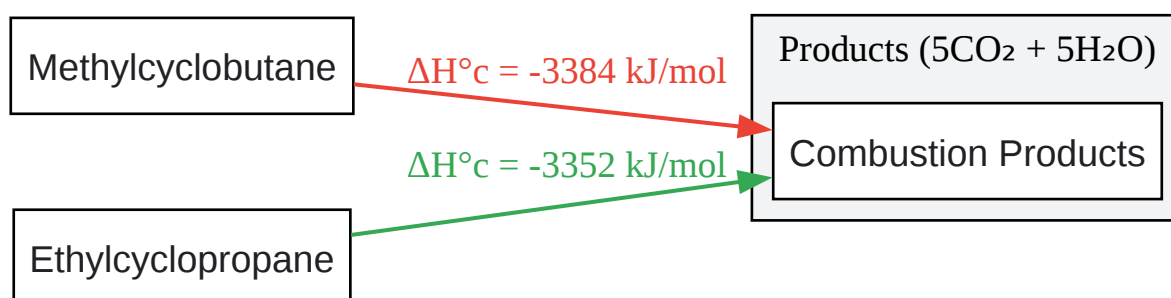
Methodology:

- **Sample Preparation:** A precisely weighed sample of the liquid hydrocarbon (typically around 1 gram) is placed in a crucible. For volatile liquids, encapsulation in a gelatin capsule may be necessary.
- **Bomb Assembly:** The crucible is placed inside a high-pressure stainless steel vessel, referred to as the "bomb." A fuse wire is connected to two electrodes within the bomb, with the wire in contact with the sample. A small, known amount of water is added to the bomb to ensure that the water formed during combustion is in the liquid state.
- **Pressurization:** The bomb is sealed and then pressurized with pure oxygen to approximately 30 atm. This ensures complete combustion of the sample.
- **Calorimeter Setup:** The sealed bomb is submerged in a known volume of water in an insulated container (the calorimeter bucket). The calorimeter is equipped with a stirrer to ensure uniform water temperature and a high-precision thermometer. In an adiabatic setup, a surrounding water jacket is maintained at the same temperature as the inner water bucket to prevent heat loss to the surroundings.
- **Ignition and Data Acquisition:** The initial temperature of the water is recorded. The sample is then ignited by passing an electric current through the fuse wire. The combustion reaction releases heat, which is transferred to the bomb and the surrounding water, causing the temperature to rise. The temperature is recorded at regular intervals until a maximum temperature is reached and begins to cool.
- **Calculation:** The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated from the measured temperature rise, the heat capacity of the calorimeter, and corrections for the heat released by the combustion of the fuse wire and

any side reactions (e.g., formation of nitric acid). The measured change in internal energy at constant volume (ΔU) is then converted to the change in enthalpy (ΔH).

Logical Relationship Diagram

The following diagram illustrates the relationship between the reactants (the isomers and oxygen), the combustion products, and their relative energy levels based on the experimental heats of combustion.



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Relative energy levels of **ethylcyclopropane** and methylcyclobutane.

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